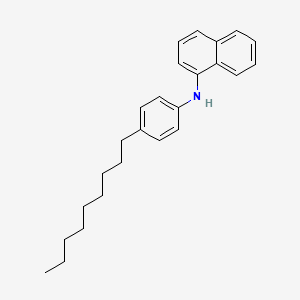
1-Naphthalenamine, N-(nonylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, N-(nonylphenyl)- is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a nonylphenyl group. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, N-(nonylphenyl)- typically involves the reaction of 1-naphthylamine with nonylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Naphthalenamine, N-(nonylphenyl)- involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenamine, N-(nonylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, N-(nonylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, N-(nonylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenamine, N-phenyl-: Similar in structure but lacks the nonylphenyl substitution.
N-Phenylnaphthalen-1-amine: Another aromatic amine with similar properties but different substitution patterns.
Uniqueness
1-Naphthalenamine, N-(nonylphenyl)- is unique due to the presence of the nonylphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility, stability, and reactivity, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
63451-49-0 |
|---|---|
Fórmula molecular |
C25H31N |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-(4-nonylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C25H31N/c1-2-3-4-5-6-7-8-12-21-17-19-23(20-18-21)26-25-16-11-14-22-13-9-10-15-24(22)25/h9-11,13-20,26H,2-8,12H2,1H3 |
Clave InChI |
BADZBTMRAHRMFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
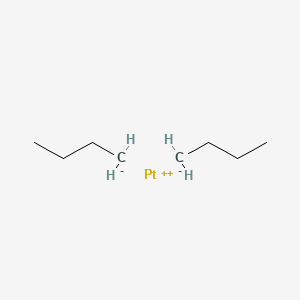
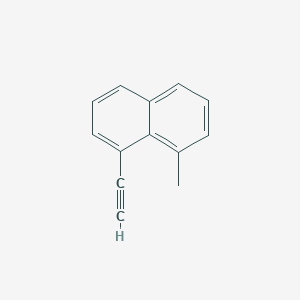
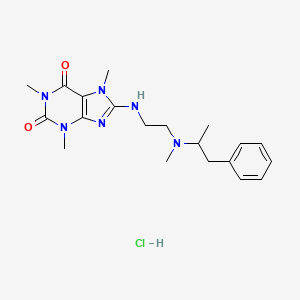
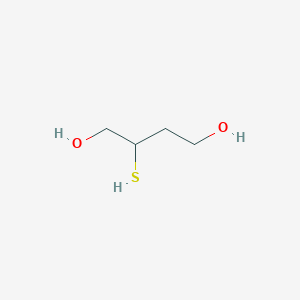
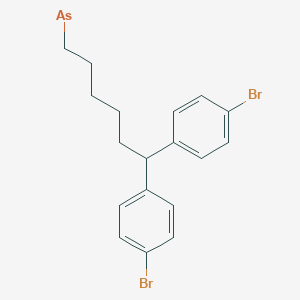
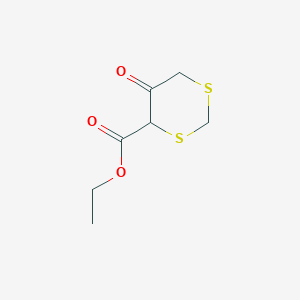
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
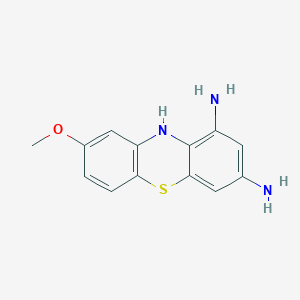

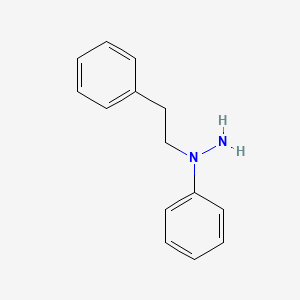
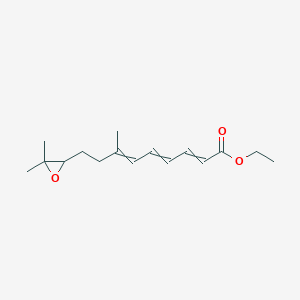
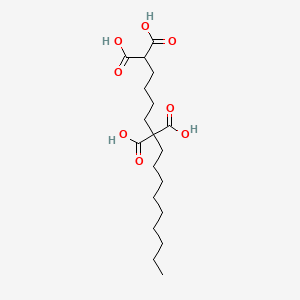
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
